Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate
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Overview
Description
Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate is a complex organic compound with a unique structure that includes a pyrroloquinoline core, a cyano group, and an ethyl ester
Preparation Methods
The synthesis of Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate can be achieved through a multi-step process involving several key reactions. The synthetic route typically starts with the preparation of the pyrroloquinoline core, followed by the introduction of the cyano group and the ethyl ester. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to minimize waste and reduce costs .
Chemical Reactions Analysis
Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure and have various biological activities.
Quinoline derivatives: These compounds are known for their medicinal properties and are used in the treatment of various diseases.
Pyrrole derivatives: These compounds are important in materials science and medicinal chemistry
Properties
Molecular Formula |
C25H28FN3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[6-fluoro-11,11-dimethyl-9-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]acetate |
InChI |
InChI=1S/C25H28FN3O3/c1-5-32-24(31)20(13-27)21-19-11-17(26)10-18-16(14-28-8-6-15(2)7-9-28)12-25(3,4)29(22(18)19)23(21)30/h10-12,15H,5-9,14H2,1-4H3/b21-20+ |
InChI Key |
PZXCURSHEAKJGD-QZQOTICOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC(=CC3=C2N(C1=O)C(C=C3CN4CCC(CC4)C)(C)C)F)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC(=CC3=C2N(C1=O)C(C=C3CN4CCC(CC4)C)(C)C)F)C#N |
Origin of Product |
United States |
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